1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine” is not available, similar compounds have been synthesized through various methods. For instance, 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone, an important intermediate used for the synthesis of agrochemical difenoconazole, has been synthesized by reflux .
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Structural Analysis : This compound and its derivatives have been synthesized and structurally characterized, demonstrating their potential for use in materials science and pharmaceutical research. The synthesis of similar compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole indicates the scope for developing novel chemical entities (Kariuki et al., 2021).
Antibacterial and Antioxidant Properties
- Antibacterial and Antioxidant Activities : Certain derivatives of this compound have been investigated for their antibacterial and antioxidant properties, showcasing its potential application in the development of new antimicrobial agents. For instance, studies on compounds like 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine reveal significant antibacterial activity (Арутюнян et al., 2012).
Molecular Interactions and Separation Studies
- Chiral Discrimination and Molecular Interaction Studies : Investigations into the separation and interaction of enantiomers related to this compound, like [2R-[2alpha(R*),3alpha]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride, provide insights into chiral discrimination and molecular interactions. These studies are significant for pharmaceutical research and drug development (Bereznitski et al., 2002).
Neurokinin-1 Receptor Antagonist Research
- Development of Neurokinin-1 Receptor Antagonists : Research on derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride reveals their potential as neurokinin-1 receptor antagonists, indicating possible applications in neuropharmacology and the treatment of conditions like depression (Harrison et al., 2001).
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOUAJLQYBUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433436 |
Source
|
Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine | |
CAS RN |
289717-57-3 |
Source
|
Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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